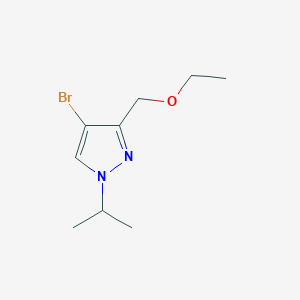

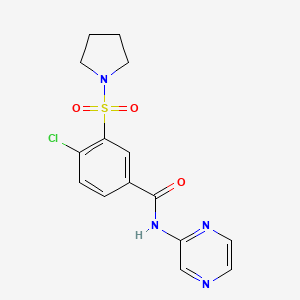

![molecular formula C9H11F3O4S B2943942 Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate CAS No. 339106-70-6](/img/structure/B2943942.png)

Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Stereoselective Cycloaddition Reactions

An unprecedented [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes offers a stereoselective method for synthesizing cyclic sulfoximines. The difluoro(phenylsulfonyl)methyl group plays a crucial role in facilitating the cycloaddition reaction and can be removed or substituted, transforming the difluorinated cyclic sulfoximines into cyclic sulfinamides (Wenchao Ye et al., 2014).

Triafulvene Generation and Trapping

Substituted methylidenecyclopropanes, easily derived from specific cyclopropane precursors, serve as attractive precursors for triafulvene, demonstrating the compound's versatility in generating reactive intermediates for further chemical transformations (A. Weber et al., 1989).

Synthesis of Trifluoromethyl-Cyclopropanes

The synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes from the reaction between trifluoromethylalkenes and unstabilized sulfonium ylides offers practical access to pharmacologically interesting cyclopropyl moieties, utilizing commercially available reagents at low temperatures (P. Cyr et al., 2019).

Convenient One-Pot Synthesis of Substituted Cyclopropanes

A three-component reaction involving sulfonium salts, malononitrile, and aldehydes in an ionic liquid or ethanol presents a convenient one-pot method for synthesizing substituted cyclopropanes. This process occurs stereoselectively, forming transcyclopropanes with higher yields in ionic liquids compared to ethanol (A. A. Shestopalov et al., 2003).

Regio- and Stereo-selective Synthesis of Trifluoromethylated Compounds

1,1,1-Trifluoro-3-phenylsulfonylpropene, a synthetic precursor for trifluoromethylated compounds, is prepared from methyl phenyl sulfone and ethyl trifluoroacetate. Its 1,3-dipolar cycloaddition with various nitrones yields trifluoromethylisoxazolidines with high regio- and stereo-selectivity, further converted into trifluoromethylated syn-3-amino alcohols (Hiroyasu Tsuge et al., 1995).

特性

IUPAC Name |

methyl 1-(3,4,4-trifluorobut-3-enylsulfonyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O4S/c1-16-8(13)9(3-4-9)17(14,15)5-2-6(10)7(11)12/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQPLSCFIHJEKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)S(=O)(=O)CCC(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

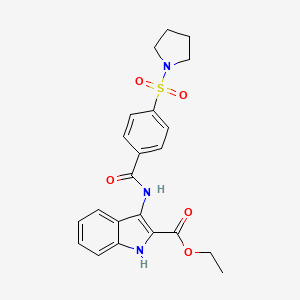

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2943862.png)

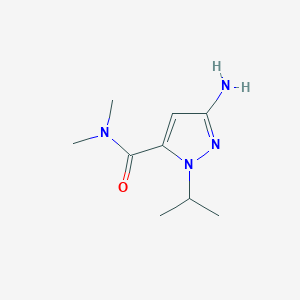

![2-methyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2943865.png)

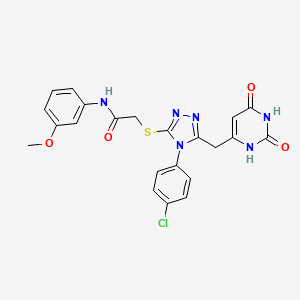

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one](/img/structure/B2943873.png)

![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B2943875.png)

![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2943876.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2943877.png)

![N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2943879.png)

![(5-bromofuran-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2943881.png)